molecular formula C24H34N2O4 B1434602 1-(N-[2-Oxo-1-(2-phenylethyl)pentyl]-d-alanyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid CAS No. 2173052-68-9

1-(N-[2-Oxo-1-(2-phenylethyl)pentyl]-d-alanyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid

Cat. No.: B1434602
CAS No.: 2173052-68-9
M. Wt: 414.5 g/mol
InChI Key: UJRWOTKNFKYDQM-VLQCVTHLSA-N
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Description

1-(N-[2-Oxo-1-(2-phenylethyl)pentyl]-d-alanyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopentapyrrole core and several functional groups that contribute to its reactivity and versatility.

Preparation Methods

The synthesis of 1-(N-[2-Oxo-1-(2-phenylethyl)pentyl]-d-alanyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the cyclopentapyrrole core, followed by the introduction of the alanyl and phenylethyl groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the conditions to maximize efficiency and minimize waste .

Chemical Reactions Analysis

1-(N-[2-Oxo-1-(2-phenylethyl)pentyl]-d-alanyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Scientific Research Applications

1-(N-[2-Oxo-1-(2-phenylethyl)pentyl]-d-alanyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(N-[2-Oxo-1-(2-phenylethyl)pentyl]-d-alanyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved can vary depending on the specific application, but often include signal transduction, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

When compared to similar compounds, 1-(N-[2-Oxo-1-(2-phenylethyl)pentyl]-d-alanyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid stands out due to its unique combination of functional groups and structural features. Similar compounds may include other cyclopentapyrrole derivatives or molecules with similar functional groups, but the specific arrangement and reactivity of this compound make it particularly valuable for certain applications. Some similar compounds include:

Properties

IUPAC Name

(2S,3aS,6aS)-1-[(2R)-2-[[(3R)-4-oxo-1-phenylheptan-3-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O4/c1-3-8-22(27)19(14-13-17-9-5-4-6-10-17)25-16(2)23(28)26-20-12-7-11-18(20)15-21(26)24(29)30/h4-6,9-10,16,18-21,25H,3,7-8,11-15H2,1-2H3,(H,29,30)/t16-,18+,19-,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRWOTKNFKYDQM-VLQCVTHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)[C@@H](CCC1=CC=CC=C1)N[C@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601102255
Record name Cyclopenta[b]pyrrole-2-carboxylic acid, octahydro-1-[(2R)-1-oxo-2-[[(1R)-2-oxo-1-(2-phenylethyl)pentyl]amino]propyl]-, (2S,3aS,6aS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601102255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2173052-68-9
Record name Cyclopenta[b]pyrrole-2-carboxylic acid, octahydro-1-[(2R)-1-oxo-2-[[(1R)-2-oxo-1-(2-phenylethyl)pentyl]amino]propyl]-, (2S,3aS,6aS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2173052-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopenta[b]pyrrole-2-carboxylic acid, octahydro-1-[(2R)-1-oxo-2-[[(1R)-2-oxo-1-(2-phenylethyl)pentyl]amino]propyl]-, (2S,3aS,6aS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601102255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(N-[2-Oxo-1-(2-phenylethyl)pentyl]-d-alanyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Reactant of Route 2
1-(N-[2-Oxo-1-(2-phenylethyl)pentyl]-d-alanyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Reactant of Route 3
1-(N-[2-Oxo-1-(2-phenylethyl)pentyl]-d-alanyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Reactant of Route 4
1-(N-[2-Oxo-1-(2-phenylethyl)pentyl]-d-alanyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Reactant of Route 5
1-(N-[2-Oxo-1-(2-phenylethyl)pentyl]-d-alanyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(N-[2-Oxo-1-(2-phenylethyl)pentyl]-d-alanyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid

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